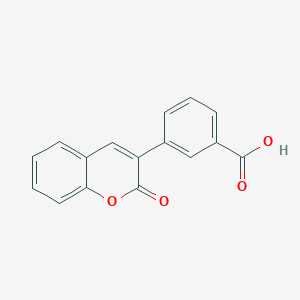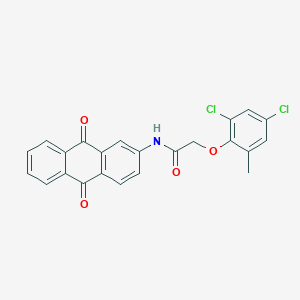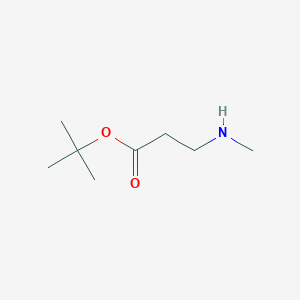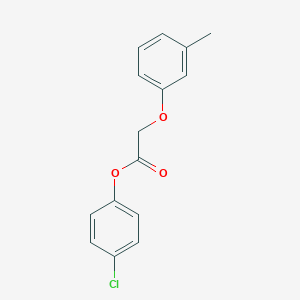
4-Chlorophenyl (3-methylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorophenyl (3-methylphenoxy)acetate, commonly known as MCPA, is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a synthetic compound that belongs to the family of phenoxy herbicides. MCPA is highly effective in controlling weeds in various crops such as cereals, potatoes, and sugar beets.
作用機序
MCPA acts by disrupting the growth and development of broadleaf weeds. It is absorbed by the leaves and stems of the weeds and translocated to the growing points, where it inhibits the production of auxin, a plant growth hormone. This results in the deformation and stunting of the weed, leading to its eventual death.
生化学的および生理学的効果
MCPA has been shown to have low toxicity to mammals and birds. It is rapidly metabolized in the liver and excreted in the urine. However, MCPA can have toxic effects on aquatic organisms such as fish and amphibians. It can also have negative impacts on soil microorganisms and plant growth.
実験室実験の利点と制限
MCPA is a widely used herbicide in agricultural research. Its low cost and high effectiveness make it a popular choice for weed control. However, MCPA can have negative impacts on non-target organisms and can affect soil and water quality. Therefore, it is important to use MCPA with caution and to follow proper safety protocols in laboratory experiments.
将来の方向性
There are several future directions for research on MCPA. One area of interest is the development of new herbicides that are more effective and have lower environmental impacts. Another area of research is the investigation of the long-term effects of MCPA on soil and water quality. Additionally, there is a need for further research on the impact of MCPA on non-target organisms and the development of strategies to mitigate these impacts.
Conclusion:
In conclusion, MCPA is a widely used herbicide that is effective in controlling broadleaf weeds in various crops. It is synthesized by the reaction of 3-methylphenol with chloroacetic acid and has been extensively studied for its herbicidal properties. MCPA acts by disrupting the growth and development of broadleaf weeds and has low toxicity to mammals and birds. However, it can have negative impacts on non-target organisms and can affect soil and water quality. Therefore, it is important to use MCPA with caution and to follow proper safety protocols in laboratory experiments. There are several future directions for research on MCPA, including the development of new herbicides and the investigation of its long-term effects on the environment.
合成法
MCPA is synthesized by the reaction of 3-methylphenol with chloroacetic acid in the presence of a catalyst such as sulfuric acid. The reaction produces MCPA as a white crystalline solid with a melting point of 98-100°C. The purity of MCPA can be improved by recrystallization from a suitable solvent.
科学的研究の応用
MCPA has been extensively studied for its herbicidal properties. It is widely used in agricultural research to study the effects of herbicides on crop growth and weed control. MCPA has also been used in ecological studies to investigate the impact of herbicides on non-target organisms such as insects and birds. In addition, MCPA has been studied for its potential use as a chemical intermediate in the synthesis of other compounds.
特性
CAS番号 |
62095-42-5 |
|---|---|
製品名 |
4-Chlorophenyl (3-methylphenoxy)acetate |
分子式 |
C15H13ClO3 |
分子量 |
276.71 g/mol |
IUPAC名 |
(4-chlorophenyl) 2-(3-methylphenoxy)acetate |
InChI |
InChI=1S/C15H13ClO3/c1-11-3-2-4-14(9-11)18-10-15(17)19-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3 |
InChIキー |
SKKMURHUNFVROZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)Cl |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



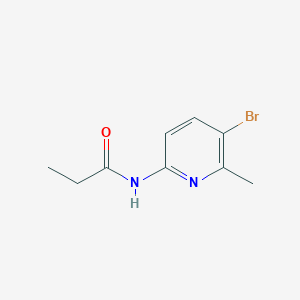
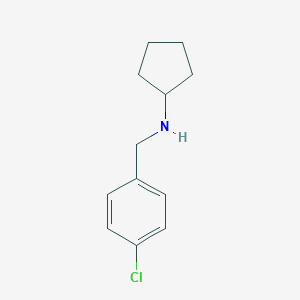
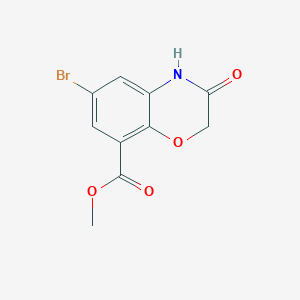
![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)
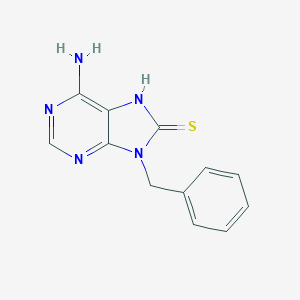
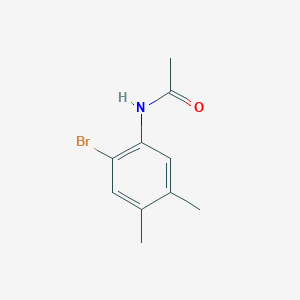
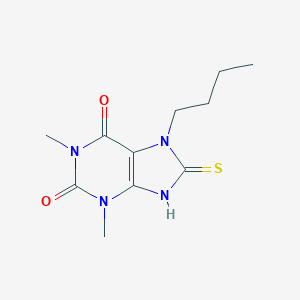
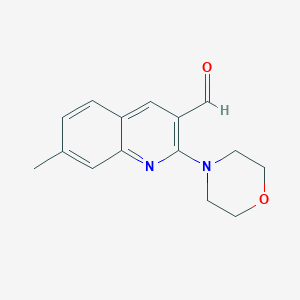

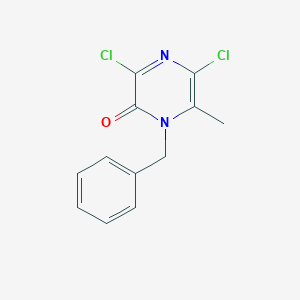
![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)
